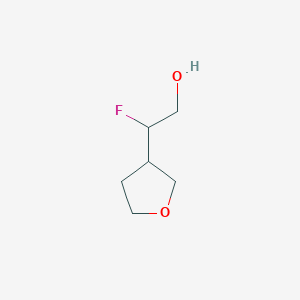

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol

Description

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol (C₆H₁₁FO₂, monoisotopic mass: 134.07431 Da) is a fluorinated alcohol derivative featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position. Its InChIKey (CMNYVZCKIFKJHK-UHFFFAOYSA-N) confirms stereochemical uniqueness, though its exact stereochemistry is unspecified in publicly available data . Despite sharing a molecular formula (C₆H₁₁FO₂) with compounds like N-butyl fluoroacetate, its structural complexity distinguishes it.

Properties

IUPAC Name |

2-fluoro-2-(oxolan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNYVZCKIFKJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol typically involves the fluorination of a precursor compound containing a tetrahydrofuran ring. One common method is the reaction of 2-(oxolan-3-yl)ethan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of different alcohols or hydrocarbons.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Overview

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol, with the molecular formula C6H11FO2, is a fluorinated alcohol derivative that incorporates a tetrahydrofuran ring. Its unique structure imparts distinct chemical and biological properties, making it valuable in various scientific research applications.

Chemistry

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile reagent in organic synthesis.

Common Reactions:

- Oxidation: Can yield ketones or carboxylic acids.

- Reduction: Produces different alcohols or hydrocarbons.

- Substitution: Fluorine can be replaced with other functional groups.

Biology

The compound is being investigated for its potential bioactive properties. Research suggests it may interact with specific biological targets, enhancing its binding affinity to enzymes or receptors due to the presence of the fluorine atom.

Potential Biological Activities:

- Antiviral Properties: Similar compounds have shown promise in inhibiting viral replication by targeting viral enzymes.

- Anticancer Activities: Preliminary studies indicate potential therapeutic effects against certain cancer types.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. The fluorine atom may enhance pharmacokinetic profiles, improving drug efficacy and stability.

Therapeutic Investigations:

- Drug Discovery: Investigated for incorporation into novel drug candidates targeting various diseases.

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials. Its unique properties allow for its use in formulating advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The tetrahydrofuran ring can also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol with structurally related compounds, emphasizing functional groups, substituents, and applications:

Analysis of Functional Group Impact

- Oxolane vs. Oxetane Rings : The oxolane ring (5-membered) in the target compound offers greater conformational flexibility compared to oxetane (4-membered) analogs like 2-fluoro-2-(oxetan-3-yl)ethan-1-amine . Oxetanes are increasingly favored in drug design for their rigidity and metabolic resistance.

- Fluorine Position : The geminal fluorine in the target compound may sterically hinder nucleophilic attacks, contrasting with terminal fluorine in N-butyl fluoroacetate, which enhances electrophilicity .

- Amine vs. Alcohol Groups : The replacement of the hydroxyl group with an amine in 2-fluoro-2-(oxetan-3-yl)ethan-1-amine introduces basicity, enabling salt formation for improved solubility—a critical factor in pharmaceutical development .

Patent and Commercial Landscape

Toxicity Considerations

While 2-Fluoroethanol is notoriously toxic due to its conversion into fluoroacetate (a mitochondrial poison), the bulkier oxolane/oxetane analogs likely mitigate this risk by impeding enzymatic processing .

Biological Activity

2-Fluoro-2-(oxolan-3-yl)ethan-1-ol is a fluorinated compound that has garnered attention for its potential biological activities. The presence of a fluorine atom and a tetrahydrofuran ring structure contributes to its unique chemical properties, which may enhance its interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H11FO2. The compound features a fluorine atom attached to a carbon that is also connected to an oxolane (tetrahydrofuran) ring. This configuration can influence its solubility, stability, and interaction with biological molecules.

The biological activity of this compound is primarily attributed to:

- Enhanced Binding Affinity : The fluorine atom can increase the compound's binding affinity to specific enzymes or receptors, modulating various biological activities.

- Interaction with Biomolecules : The oxolane ring may facilitate interactions with proteins and nucleic acids, influencing biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Studies have suggested that compounds similar to this compound may possess antiviral properties. The mechanism often involves inhibition of viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.

Anticancer Potential

The compound has been explored for its anticancer properties. It may act as an inhibitor of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . Inhibitors of DHFR are known to induce apoptosis in cancer cells by disrupting their ability to replicate DNA.

Case Studies and Research Findings

A review of related literature reveals diverse applications and findings regarding the biological activity of fluorinated compounds:

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.